molecular formula C16H23F3N2 B5886322 1-propyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine

1-propyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine

Cat. No.: B5886322
M. Wt: 300.36 g/mol
InChI Key: RUSSTLDACLHLKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-propyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine is a chemical compound with the molecular formula C16H23F3N2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring through a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-propyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)benzyl chloride with piperidine in the presence of a base to form the intermediate compound. This intermediate is then reacted with propylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-propyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-propyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-propyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-propyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine is unique due to the combination of the trifluoromethyl group and the piperidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-propyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23F3N2/c1-2-8-21-9-6-15(7-10-21)20-12-13-4-3-5-14(11-13)16(17,18)19/h3-5,11,15,20H,2,6-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSSTLDACLHLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.